molecular formula C22H20N4O4 B2579950 6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1207018-76-5

6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2579950
CAS RN: 1207018-76-5
M. Wt: 404.426
InChI Key: BBCLBGFVYHZSLX-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyridazin-3(2H)-ones, including compounds similar to 6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, has been documented as a route to obtain highly reactive intermediates for further chemical reactions. These compounds are versatile in synthetic chemistry, enabling the formation of new hydrazides, hydrazidoyl chlorides, and nitrile imine species, which can undergo dimerization and react with various dipoles to produce a range of heterocyclic compounds such as tetrazines, triazoles, and oxadiazoles with the pyridazin-3(2H)-one moiety (Shams, 1984).

Applications in Medicinal Chemistry

The structure of 6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is indicative of its potential applications in medicinal chemistry. Compounds with the pyridazinone core have been synthesized and characterized for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. For example, research has indicated the synthesis of pyridazinone derivatives that show promise in treating various diseases due to their anti-inflammatory and antimicrobial activities (El-Mariah, Hosny, & Deeb, 2006). Another study focused on the development of novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone, demonstrating their potential as anti-inflammatory agents without causing acute gastrotoxicity, highlighting the therapeutic potential of pyridazinone derivatives in safer medication development (Szandruk-Bender et al., 2021).

Advanced Materials Development

Beyond medicinal chemistry, pyridazinone derivatives are of interest in the development of advanced materials, such as hydrophobic antitumor candidates. An example includes the development of injectable formulations using block copolymer micelles for the delivery of hydrophobic antitumor pyridazinone derivatives, aiming to improve their bioavailability and therapeutic efficacy (Jin et al., 2015).

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-29-17-9-7-15(8-10-17)19-11-12-21(27)26(24-19)14-20-23-22(25-30-20)16-5-4-6-18(13-16)28-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCLBGFVYHZSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

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